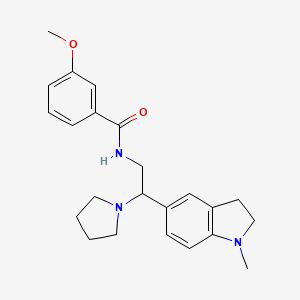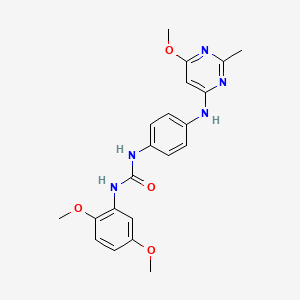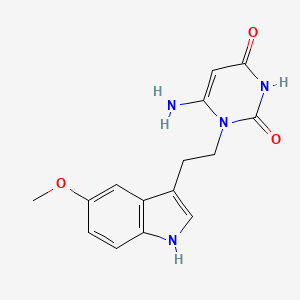
3-methoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, also known as MIPEP, is a novel compound that has been developed for scientific research purposes. MIPEP is a selective agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in pain regulation and reward pathways in the brain. MIPEP has been shown to have a high affinity for the mu-opioid receptor and a low affinity for other opioid receptors, which makes it a potentially useful tool for studying the mu-opioid receptor in vitro and in vivo.
科学的研究の応用
Sigma Receptor Scintigraphy in Breast Cancer
A study explored the potential of a new iodobenzamide, P-(123)I-MBA, in visualizing primary breast tumors in humans. The accumulation of benzamides in tumors is based on preferential binding to sigma receptors, which are overexpressed in breast cancer cells. This study demonstrated that P-(123)I-MBA accumulates in most breast tumors in vivo, suggesting its potential use in noninvasively assessing tumor proliferation (Caveliers et al., 2002).
Melanoma Metastases Imaging
Another study evaluated the use of radiolabeled benzamide, [iodine-123]-(S)-IBZM, for melanoma imaging due to the ectodermic origin of melanocytes and the presence of melanin in the substantia nigra. This radiolabeled benzamide allowed the detection of cutaneous lesions, superficial pathologic lymph nodes, pulmonary, and hepatic metastases in patients with metastatic melanoma, demonstrating the potential of radiolabeled benzamides in detecting melanoma (Maffioli et al., 1994).
Investigation of Sulpiride on Gastric Motility
Sulpiride, a benzamide derivative, was studied for its stimulatory effect on gastric motility in patients with dyspepsia and peptic ulcer. The drug initiated rhythmic activity and increased the frequency and strength of already existing contractions, suggesting its suitability for treating gastric ulcer due to its impact on motility and potentially preventing antral stasis (Stadaas & Aune, 1972).
特性
IUPAC Name |
3-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-25-13-10-18-14-17(8-9-21(18)25)22(26-11-3-4-12-26)16-24-23(27)19-6-5-7-20(15-19)28-2/h5-9,14-15,22H,3-4,10-13,16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWPQTKKHZCOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)OC)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2865166.png)
![2-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2865170.png)
![2-chloro-N-{5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2865172.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2865174.png)

![1-Acetyl-5-[4-(dimethylamino)phenyl]-3-(4-bromophenyl)-2-pyrazoline](/img/structure/B2865176.png)



![(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2865182.png)


![Methyl 6-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2865187.png)
